molecular formula C5H7N5O3 B11097506 5-hydroxy-3-methyl-N'-nitro-1H-pyrazole-1-carboximidamide

5-hydroxy-3-methyl-N'-nitro-1H-pyrazole-1-carboximidamide

Cat. No.: B11097506
M. Wt: 185.14 g/mol
InChI Key: HRYLFUQZBPYSLF-UHFFFAOYSA-N
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Description

2-[(E)-1-Amino-1-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)methylidene]-1-oxo-1-hydraziniumolate is a complex organic compound featuring a pyrazole ring. Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-amino-1-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)methylidene]-1-oxo-1-hydraziniumolate can be achieved through multi-component reactions. One common method involves the reaction of hydrazine hydrate, ethyl acetoacetate, 2-hydroxybenzaldehydes, and malononitrile in water at ambient temperature . This catalyst-free reaction is efficient and environmentally friendly.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the catalyst-free method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-1-Amino-1-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)methylidene]-1-oxo-1-hydraziniumolate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles like amines and thiols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives.

Mechanism of Action

The mechanism of action of 2-[(E)-1-amino-1-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)methylidene]-1-oxo-1-hydraziniumolate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-1-Amino-1-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)methylidene]-1-oxo-1-hydraziniumolate stands out due to its specific substitution pattern and the presence of both amino and hydroxy groups

Properties

Molecular Formula

C5H7N5O3

Molecular Weight

185.14 g/mol

IUPAC Name

5-methyl-N'-nitro-3-oxo-1H-pyrazole-2-carboximidamide

InChI

InChI=1S/C5H7N5O3/c1-3-2-4(11)9(7-3)5(6)8-10(12)13/h2,7H,1H3,(H2,6,8)

InChI Key

HRYLFUQZBPYSLF-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=O)N(N1)/C(=N/[N+](=O)[O-])/N

Canonical SMILES

CC1=CC(=O)N(N1)C(=N[N+](=O)[O-])N

Origin of Product

United States

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